1-Boc-3-(2,3-dimethylphenyl)pyrrolidine
Description
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine (CAS: 1824016-00-3) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2,3-dimethylphenyl substituent at the 3-position. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry and drug development, by preventing unwanted side reactions at the pyrrolidine nitrogen . The 2,3-dimethylphenyl substituent introduces steric bulk and aromatic π-electron density, which may influence binding interactions in biological systems or catalytic applications. This compound is part of a broader class of substituted pyrrolidines, which are widely explored for their pharmacological and chemical utility .
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-15(13(12)2)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
InChI Key |
RIPGJRMIPASFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine and 2,3-dimethylphenylboronic acid.
Boc Protection: The pyrrolidine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: The Boc-protected pyrrolidine is then subjected to a Suzuki-Miyaura coupling reaction with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial production methods for this compound would likely involve scaling up these reactions with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids for deprotection, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyrrolidines.
Scientific Research Applications
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism by which 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Steric Effects
The position of substituents on the phenyl ring significantly impacts biological and chemical properties. For example:
- 2,4-Dimethylphenyl derivative: In pharmacological studies, this analog demonstrated spasmolytic activity on uterine muscle, with effects dependent on muscle tone .
- 3,5-Dimethylphenyl derivative : This compound showed moderate relaxation of intestinal muscle at lower concentrations compared to the 2,3-dimethylphenyl analog, suggesting that para-substitution patterns may reduce steric hindrance and enhance activity .
Table 1: Substituent Position and Pharmacological Activity
Electronic and Functional Group Modifications
Electron-withdrawing vs. electron-donating groups influence reactivity and binding:
- Chloro and Fluoro Derivatives : Compounds like 3-(5-chloro-2-fluorophenyl)pyrrolidine hydrochloride (SY359636) introduce electron-withdrawing groups, which may enhance electrophilic interactions in enzyme inhibition or metal coordination .
The Boc group in the target compound provides a steric shield and deprotection flexibility, contrasting with unprotected analogs like 3-(2,3-dimethylphenyl)pyrrolidine, which may exhibit higher reactivity but lower stability .
Biological Activity
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings from various sources.
Chemical Structure and Properties
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine is characterized by its pyrrolidine ring, which is substituted with a Boc (tert-butyloxycarbonyl) group and a 2,3-dimethylphenyl group. The structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₂O₂ |
| Molecular Weight | 219.28 g/mol |
| LogP | 3.54 |
| Solubility | Soluble in DMSO |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine. For instance, research focused on inhibitors targeting Polo-like kinase 1 (Plk1), a protein implicated in cancer cell proliferation, has shown promising results with derivatives that exhibit low nanomolar affinity for Plk1 PBD (polo-box domain) .
In vitro assays demonstrated that certain pyrrolidine derivatives can induce apoptosis in cancer cells while sparing normal cells, indicating a selective mechanism of action .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For example, derivatives of pyrrolidine have been explored as dopamine D4 antagonists . These compounds have shown promise in preclinical models for conditions such as ADHD and Parkinson's disease.
Antimicrobial Activity
Research has also investigated the antimicrobial properties of pyrrolidine derivatives. A study evaluated various compounds for their ability to inhibit bacterial growth, revealing that certain modifications to the pyrrolidine structure enhance antibacterial activity .
Table 2: Biological Activity Summary
| Activity Type | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticancer | Plk1 Inhibition | <10 | |
| Neuropharmacological | D4 Receptor Binding | 0.44 | |
| Antimicrobial | Bacterial Growth Inhibition | 20-50 |
Case Study 1: Plk1 Inhibition
A series of experiments were conducted to evaluate the effect of various pyrrolidine derivatives on Plk1 activity in cancer cell lines. The study found that compounds with modifications similar to 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine significantly reduced cell viability in MDA-MB-231 breast cancer cells, demonstrating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Applications
In a preclinical trial involving animal models, derivatives of pyrrolidine were tested for their effects on dopamine receptor modulation. The results indicated improved behavioral outcomes in models of ADHD when treated with these compounds, suggesting a pathway for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
